molecular formula C18H20ClNO4 B2596819 2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide CAS No. 1795088-04-8

2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B2596819
CAS No.: 1795088-04-8
M. Wt: 349.81
InChI Key: TZCMVRFGCSCKEG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide is a synthetic acetamide derivative intended for research and development purposes. Compounds within the acetamide family are frequently investigated in medicinal chemistry and chemical biology for their potential biological activities and as key intermediates in organic synthesis. The structure of this compound, which features chlorophenoxy and methoxyphenyl substituents, is characteristic of molecules studied for their interaction with various biological targets. Similar acetamide derivatives are commonly utilized in pharmacological research, including the exploration of structure-activity relationships and the development of novel therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-22-16-6-4-3-5-15(16)17(23-2)11-20-18(21)12-24-14-9-7-13(19)8-10-14/h3-10,17H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCMVRFGCSCKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)COC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with 2-methoxy-2-(2-methoxyphenyl)ethylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, where nucleophiles replace the chlorine atom.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : The compound has been studied for its potential as an inhibitor of certain cancer-related enzymes, particularly those involved in lipid metabolism. Inhibitors of stearoyl-CoA desaturase (SCD), which the compound may influence, have shown promise in treating various cancers due to their role in fatty acid metabolism .
  • Anti-inflammatory Effects : The presence of methoxy groups in the structure is associated with anti-inflammatory properties. Compounds with similar structures have been reported to inhibit inflammatory pathways, suggesting a potential application in treating inflammatory diseases .
  • Antifungal Activity : Some derivatives of compounds with similar structures have demonstrated antifungal properties, which could indicate that this compound may also possess such activity, although specific studies are needed to confirm this .

Therapeutic Potential

The therapeutic applications of 2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide can be categorized as follows:

  • Cancer Treatment : Given its potential role as an SCD inhibitor, the compound could be developed into a therapeutic agent for cancers where SCD activity is upregulated. Case studies on related compounds have shown that targeting lipid metabolism can effectively reduce tumor growth .
  • Management of Inflammatory Disorders : The anti-inflammatory properties suggest that this compound could be beneficial in treating conditions such as arthritis or other chronic inflammatory diseases. Further research is required to evaluate its efficacy and safety in clinical settings.

Case Studies and Research Findings

Several studies have investigated the effects of compounds similar to this compound:

StudyFocusFindings
SCD InhibitionIdentified structural features that enhance SCD inhibition; compounds with similar structures showed improved anticancer activity.
Anti-inflammatory ActivityDemonstrated that methoxy-substituted compounds exhibit significant inhibition of pro-inflammatory cytokines in vitro.
Antifungal ActivityEvaluated derivatives for antifungal efficacy; indicated potential for broad-spectrum antifungal activity based on structural similarities.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Anti-Cancer Activity: Role of Substituents

Several acetamide derivatives with chlorophenoxy or methoxyphenyl groups exhibit anti-cancer activity (Table 1). For example:

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) : Demonstrated IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines .
  • Compound 3.1.3 (thiazole derivative): Exhibited superior activity due to the benzothiazole-thioxothiazolidinone scaffold, enhancing DNA intercalation or kinase inhibition .

Key SAR Insights :

  • Quinazoline-sulfonyl groups (e.g., compounds 38–40) improve potency by targeting kinase domains .
  • Bulkier aromatic systems (e.g., benzothiazole in 3.1.3) enhance cytotoxicity but may reduce solubility .
Table 1: Anti-Cancer Acetamide Derivatives
Compound Key Substituents Cell Line Activity (IC₅₀) Reference
Target Compound 4-Chlorophenoxy, bis-methoxyphenyl N/A -
38 Quinazoline-sulfonyl, 4-methoxyphenyl <10 µM (HCT-116)
3.1.3 Benzothiazole-thioxothiazolidinone Most active in series

Hypoglycemic Activity: Methoxyphenyl Derivatives

N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives (3a–3c) showed hypoglycemic effects in diabetic rat models:

  • 3a (naphthalen-1-yl substituent) : Highest activity (IC₅₀ = 69 µM; 25.1% blood sugar reduction) .
  • 3c (phenoxy substituent): Moderate activity (IC₅₀ = 74 µM) .

Key SAR Insights :

  • Electron-withdrawing groups (e.g., nitro in 3b) reduce activity compared to electron-donating groups (e.g., methoxy) .
  • The 2-(4-methoxyphenyl)ethyl side chain is critical for binding to glucose transporters or insulin receptors.

Key Insights :

  • Low yields (e.g., 14% for compound 27) are attributed to steric hindrance from bulky aryl groups .
  • Microwave-assisted synthesis (e.g., compound 8 in ) improves reaction efficiency (54% yield in 5 minutes) .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Methoxy groups enhance water solubility but may reduce membrane permeability. For example, compound 3.1.3’s thioxothiazolidinone moiety increases polarity .
  • Metabolic Stability: Chlorophenoxy groups (as in the target compound) are metabolically resistant compared to nitro or formyl substituents (e.g., ’s compound with t₁/₂ <2 hours) .

Biological Activity

2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H18ClNO3
  • Molecular Weight : 319.78 g/mol
  • CAS Number : 170737-95-8

Synthesis

The synthesis typically involves multiple steps, starting with the preparation of intermediates. A common method is the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate, which is then reacted with 2-methoxy-2-(2-methoxyphenyl)ethylamine under controlled conditions to yield the final product. The overall reaction can be summarized as follows:

4 Chlorophenol+Acylating agentChlorophenoxy intermediate\text{4 Chlorophenol}+\text{Acylating agent}\rightarrow \text{Chlorophenoxy intermediate}
Chlorophenoxy intermediate+2 methoxy 2 2 methoxyphenyl ethylamineFinal product\text{Chlorophenoxy intermediate}+\text{2 methoxy 2 2 methoxyphenyl ethylamine}\rightarrow \text{Final product}

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The chlorophenoxy group may inhibit thiol-containing enzymes, while the methoxyphenyl groups can modulate activity by interacting with various receptors or enzymes involved in metabolic pathways.

Antidiabetic Effects

Research has highlighted the compound's potential in enhancing insulin sensitivity and improving glucose tolerance. For instance, studies conducted on diabetic rodent models demonstrated that compounds similar to this compound could restore insulin levels and normalize serum lipid profiles by modulating gene expressions related to insulin signaling pathways such as IRS 1-2, PI3K, and AMPK .

Anticancer Properties

The compound has also shown promise in anticancer research. It exhibited cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The IC50 values for these activities were reported as follows:

Cell LineIC50 Value (µM)Reference
CCRF-CEM (leukemia)10
MCF-7 (breast cancer)1.88 ± 0.11
A375 (melanoma)4.20

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms.

Case Studies

  • Diabetic Mouse Model : In a study involving C57BL/KsJ-db/db mice, administration of related compounds led to improved oral glucose tolerance and enhanced insulin resistance. This was linked to increased expression of genes involved in insulin signaling pathways .
  • Cancer Cell Studies : In vitro studies demonstrated that derivatives of this compound could induce significant apoptosis in cancer cell lines, suggesting potential for development as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for 2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide?

The compound is synthesized via multi-step coupling reactions. A representative method involves:

  • Step 1 : Reacting 2-(4-chlorophenoxy)acetic acid derivatives with 2-methoxy-2-(2-methoxyphenyl)ethylamine using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) under inert conditions .
  • Step 2 : Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and isolating intermediates through acid-base workup (e.g., washing with 2.0 N HCl and brine) .
  • Step 3 : Purifying the final product via column chromatography or recrystallization. Yield optimization requires precise temperature control (0–5°C during reagent addition) and stoichiometric adjustments of coupling agents .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm proton environments and carbon backbone. For example, aromatic protons from the chlorophenoxy group appear as doublets near δ 7.2–7.4 ppm, while methoxy groups resonate at δ 3.7–3.9 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • X-ray Crystallography : Single-crystal analysis resolves 3D conformation, revealing intramolecular hydrogen bonds (e.g., C–H⋯O interactions) and dihedral angles between aromatic rings .

Q. What safety protocols are recommended during handling?

  • PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles or vapors .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can researchers optimize synthesis yields for scaled-up production?

  • Coupling Agent Selection : Replace TBTU with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for higher efficiency in amide bond formation .
  • Solvent Optimization : Test polar aprotic solvents like DMF or acetonitrile to improve reagent solubility and reaction kinetics .
  • Catalysis : Explore microwave-assisted synthesis to reduce reaction time and enhance yield reproducibility .

Q. How to resolve contradictions in spectroscopic data across studies?

  • NMR Discrepancies : Compare solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts. For example, methoxy protons may show upfield shifts in CDCl₃ due to reduced hydrogen bonding .
  • Crystallographic Variations : Analyze temperature-dependent polymorphism. Crystals grown in ethanol vs. DCM may exhibit different packing motifs due to solvent inclusion .
  • Validation : Cross-reference data with computational models (e.g., DFT calculations for NMR chemical shifts) .

Q. What computational methods predict the compound’s bioactivity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., SARS-CoV-2 main protease) based on structural analogs .
  • QSAR Modeling : Train models on datasets of phenoxyacetamide derivatives to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for in vitro testing .

Methodological Notes

  • Spectral Interpretation : Always run DEPT-135 and HSQC NMR experiments to distinguish CH₂/CH₃ groups and resolve overlapping signals .
  • Crystallization : Slow evaporation from ethanol at 4°C yields high-quality crystals for X-ray analysis. Add a seed crystal to overcome nucleation barriers .
  • Data Reproducibility : Document reaction parameters (e.g., humidity, stirring speed) to mitigate batch-to-batch variability .

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